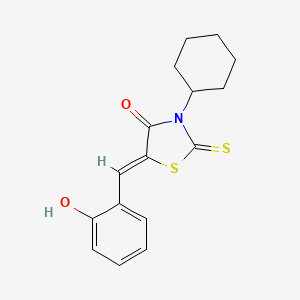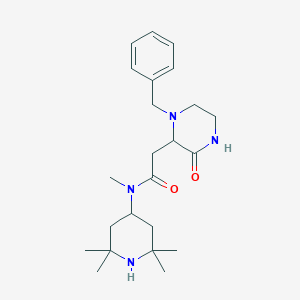![molecular formula C18H21F3N4O B5965281 N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B5965281.png)
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide, also known as TFP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. TFP is a proline-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to inhibit the activity of various enzymes, including proteases and kinases, by binding to their active sites. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has also been found to modulate the activity of various proteins, including transcription factors and ion channels, by binding to their allosteric sites. The exact mechanism of action of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to inhibit the activity of various inflammatory mediators, including cyclooxygenase-2 and nuclear factor-kappa B, and to induce apoptosis in various cancer cell lines. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has several advantages for lab experiments, including its high potency, selectivity, and water solubility. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide also has some limitations, including its high cost and limited availability. Further studies are needed to optimize the synthesis and purification of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide and to develop more efficient methods for its production.
Orientations Futures
There are several future directions for research on N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide, including the development of more potent and selective analogs, the elucidation of its mode of action, and the evaluation of its therapeutic potential in various disease models. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide can also be used as a tool to study protein-protein interactions and enzyme kinetics, and further studies are needed to fully understand its applications in these fields. Additionally, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide can be used as a building block for the synthesis of various materials, and further studies are needed to explore its potential applications in materials science.
Méthodes De Synthèse
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide can be synthesized using various methods, including the one-pot synthesis method, the Suzuki-Miyaura coupling method, and the Buchwald-Hartwig coupling method. The one-pot synthesis method involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 4,4,4-trifluorobutylamine and proline in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 4-bromo-1-(4,4,4-trifluorobutyl)proline with 4-(1H-pyrazol-1-yl)boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling method involves the reaction of 4-bromo-1-(4,4,4-trifluorobutyl)proline with 4-(1H-pyrazol-1-yl)aniline in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been used as a tool to study protein-protein interactions and enzyme kinetics. In materials science, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-1-(4,4,4-trifluorobutyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c19-18(20,21)9-2-12-24-11-1-4-16(24)17(26)23-14-5-7-15(8-6-14)25-13-3-10-22-25/h3,5-8,10,13,16H,1-2,4,9,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQJYSUXMFOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(F)(F)F)C(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)

![1-(cyclohexylmethyl)-N-[1-(6-methoxy-2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5965217.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B5965225.png)
![ethyl 5-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5965234.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5965241.png)
![4-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5965255.png)

![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B5965266.png)

![(dicyclopropylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5965289.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B5965298.png)
![2-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-5-fluoro-1H-benzimidazole](/img/structure/B5965302.png)